

Ethene-1,1-diol: A Comprehensive Technical Guide to a Key Reactive Intermediate

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Compound of Interest

Compound Name: Ethene-1,1-diol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethene-1,1-diol, the enol tautomer of acetic acid, is a highly reactive and transient chemical species. Long considered a hypothetical intermediate, its successful synthesis and spectroscopic characterization have opened new avenues for understanding fundamental reaction mechanisms in organic chemistry and biochemistry. This guide provides an in-depth analysis of **ethene-1,1-diol**, covering its structure, properties, synthesis, and detection. Detailed experimental protocols for its generation and characterization via matrix isolation spectroscopy are presented, alongside a discussion of its relevance in key chemical transformations.

Introduction

Enols, compounds containing a hydroxyl group bonded to a carbon-carbon double bond, are pivotal reactive intermediates in a vast array of chemical and biological processes. **Ethene-1,1-diol** ($\text{H}_2\text{C}=\text{C}(\text{OH})_2$), the simplest geminal enediol, is the less stable tautomer of acetic acid. Its fleeting existence has made it a challenging target for experimental investigation. However, recent advances in synthetic and spectroscopic techniques have allowed for its unambiguous identification, providing critical insights into its role in reactions such as the hydration of ketene and keto-enol tautomerism. Understanding the properties and reactivity of **ethene-1,1-diol** is crucial for researchers in fields ranging from physical organic chemistry to drug development, where tautomerism can significantly impact a molecule's biological activity.

Molecular Structure and Properties

The geometry and vibrational frequencies of **ethene-1,1-diol** have been determined through a combination of spectroscopic experiments and computational chemistry.

Molecular Geometry

Computational studies, primarily using density functional theory (DFT) and coupled-cluster methods, have provided detailed information on the bond lengths and angles of **ethene-1,1-diol**.

Parameter	Value (Å or °)
Bond Lengths (Å)	
C=C	1.339
C-O1	1.371
C-O2	1.375
O1-H1	~0.96
O2-H2	~0.96
C-H3	~1.08
C-H4	~1.08
**Bond Angles (°) **	
C=C-O1	~125
C=C-O2	~115
O1-C-O2	~120
C-O1-H1	~109
C-O2-H2	~109
H3-C-H4	~117

Table 1: Calculated molecular geometry of **ethene-1,1-diol**.

Vibrational Frequencies

The infrared spectrum of matrix-isolated **ethene-1,1-diol** has been experimentally observed and assigned with the aid of computational frequency calculations.

Vibrational Mode	Frequency (cm ⁻¹)	Description
$\nu(\text{OH})$	3643, 3619	O-H stretching
$\nu(\text{CH}_2)$	3100, 3020	C-H stretching
$\nu(\text{C}=\text{C})$	1712	C=C stretching
$\delta(\text{OH})$	1400-1200	O-H bending
$\delta(\text{CH}_2)$	1400-1300	C-H bending
$\nu(\text{C}-\text{O})$	1117	C-O stretching
$\gamma(\text{CH}_2)$	892	C-H out-of-plane deformation

Table 2: Key calculated vibrational frequencies of **ethene-1,1-diol**.

Thermodynamic Properties

Ethene-1,1-diol is significantly less stable than its keto tautomer, acetic acid. The energy difference is a key factor in its high reactivity.

Property	Value
Enthalpy of Tautomerization (to Acetic Acid)	~ -25 kcal/mol
Barrier to[1][2]H-shift (to Acetic Acid)	~ 44.6 kcal/mol[3]

Table 3: Calculated thermodynamic properties of **ethene-1,1-diol**.

Key Reaction Pathways Involving Ethene-1,1-diol

Ethene-1,1-diol is a key intermediate in several fundamental organic reactions.

Keto-Enol Tautomerism of Acetic Acid

The interconversion between acetic acid and **ethene-1,1-diol** is a classic example of keto-enol tautomerism. The equilibrium lies heavily towards the more stable acetic acid form. The tautomerization can be catalyzed by acids or bases.

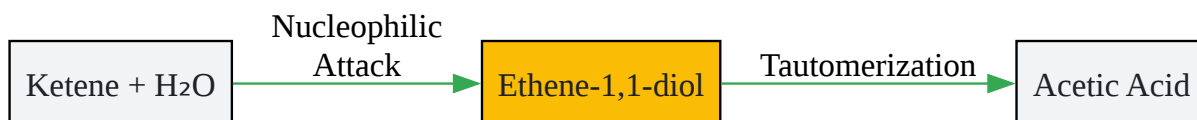


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Keto-enol tautomerism of acetic acid.

Hydration of Ketene

Ethene-1,1-diol is a proposed intermediate in the hydration of ketene to form acetic acid. This reaction is thought to proceed via a nucleophilic attack of water on the carbonyl carbon of ketene.



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Hydration of ketene to acetic acid.

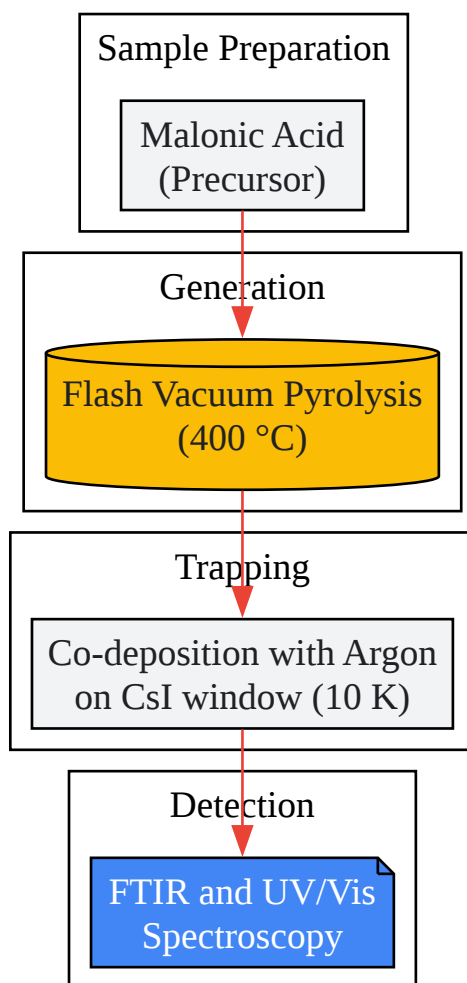
Experimental Protocols

The transient nature of **ethene-1,1-diol** necessitates specialized experimental techniques for its generation and characterization.

Generation and Detection by Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique for studying reactive species. It involves trapping the species of interest in an inert solid matrix at cryogenic temperatures, thereby preventing decomposition and allowing for spectroscopic analysis.

Experimental Workflow:



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Workflow for matrix isolation of **ethene-1,1-diol**.

Detailed Methodology:

- Precursor Preparation: Malonic acid is used as the precursor for the generation of **ethene-1,1-diol**.^[3]
- Pyrolysis: The malonic acid is subjected to flash vacuum pyrolysis at approximately 400 °C. This high temperature induces decarboxylation to form **ethene-1,1-diol**.^[3]

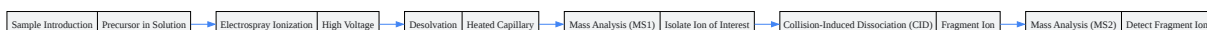
- **Matrix Deposition:** The pyrolysis products are immediately co-deposited with a large excess of an inert matrix gas, typically argon, onto a cryogenic substrate (e.g., a CsI window) held at a temperature of around 10 K.[3]
- **Spectroscopic Analysis:** The matrix-isolated products are then analyzed using Fourier-transform infrared (FTIR) and ultraviolet-visible (UV/Vis) spectroscopy. The low temperature and isolation within the argon matrix prevent the reactive **ethene-1,1-diol** from decomposing, allowing for its spectroscopic characterization.[3]

Detection by Mass Spectrometry

While not yet reported for **ethene-1,1-diol** specifically, electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the detection of reactive intermediates in solution.

Hypothetical Experimental Protocol for ESI-MS Detection:

- **Sample Preparation:** A solution containing a precursor to **ethene-1,1-diol** (e.g., a protected derivative that can be deprotected in situ) would be prepared in a suitable solvent system for ESI-MS, such as acetonitrile/water.
- **Ionization:** The solution would be introduced into the ESI source. A high voltage is applied to the capillary, generating a fine spray of charged droplets.
- **Desolvation:** The charged droplets are passed through a heated capillary, causing the solvent to evaporate and leading to the formation of gas-phase ions of the analyte.
- **Mass Analysis:** The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Tandem Mass Spectrometry (MS/MS):** To confirm the structure of the detected ion, tandem mass spectrometry (MS/MS) can be performed. The ion of interest is isolated, fragmented by collision with an inert gas (collision-induced dissociation, CID), and the resulting fragment ions are analyzed.



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Workflow for ESI-MS/MS analysis.

Conclusion

The successful generation and characterization of **ethene-1,1-diol** represent a significant milestone in the study of reactive intermediates. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in the fundamental chemistry of enols and their role in important chemical transformations. Further investigations into the reactivity of **ethene-1,1-diol**, particularly in the context of biological systems and drug metabolism, are warranted and will undoubtedly lead to new discoveries and applications.

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